(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Telbivudine involves several steps. The process begins with the reaction of L-xylose with acetone and sulfuric acid to form an acetonide . This intermediate is then acylated with benzoyl chloride in pyridine and chloroform to yield a dibenzoate . The acetonide is hydrolyzed with acetic acid to produce a dihydroxy sugar, which is further acylated with acetic anhydride to form tetracylated L-xylose . This compound is then condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford a nucleoside . The acetate ester of this nucleoside is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield a dibenzoylated xylofuranosyl-uracil . The isomerization of this compound to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride . The 2’-hydroxyl group is then deoxygenated via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) . The uracil ring is iodinated with iodine and cerium ammonium nitrate in acetonitrile, and the 3-nitrogen atom is protected by condensation with p-toluoyl chloride . The 5-methyl group is introduced by reaction with tetramethyltin in the presence of a palladium catalyst . Finally, all protecting groups are removed by treatment with methanolic ammonia .
Analyse Chemischer Reaktionen
Telbivudine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfuric acid, benzoyl chloride, acetic anhydride, trimethylsilyl triflate, hydrazine, acetic acid, dicyclohexylcarbodiimide, dichloroacetic acid, sodium borohydride, phenyl chlorothionoformate, tris(trimethylsilyl)silane, azobis(isobutyronitrile), iodine, cerium ammonium nitrate, p-toluoyl chloride, and tetramethyltin . The major products formed from these reactions include various intermediates that are eventually converted into the active nucleoside analog, Telbivudine .
Wissenschaftliche Forschungsanwendungen
Telbivudin wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Modellverbindung zur Untersuchung von Nukleosid-Analoga und deren Wechselwirkungen mit Enzymen verwendet . In der Biologie wird es verwendet, um die Mechanismen der Virusreplikation und die Auswirkungen von antiviralen Wirkstoffen auf zelluläre Prozesse zu untersuchen . In der Medizin wird Telbivudin zur Behandlung chronischer Hepatitis-B-Virusinfektionen eingesetzt, und seine Wirksamkeit und Sicherheit sind Gegenstand zahlreicher klinischer Studien . In der Industrie wird Telbivudin zur Herstellung von antiviralen Medikamenten und als Referenzstandard für die Qualitätskontrolle verwendet .
Wirkmechanismus
Telbivudin entfaltet seine Wirkung durch Hemmung des Reverse-Transkriptase-Enzyms des Hepatitis-B-Virus . Es wird durch zelluläre Kinasen phosphoryliert, um die aktive Triphosphatform zu bilden, die mit dem natürlichen Substrat, Thymidin-5'-Triphosphat, konkurriert . Dieser Wettbewerb führt zur Beendigung der DNA-Synthese und hemmt so die Virusreplikation . Telbivudin verstärkt auch die Proliferations- und Sekretionsfähigkeit von T-Zellen und erhöht den Spiegel von Tumornekrosefaktor-alpha und Interleukin-2 in Makrophagen .
Wirkmechanismus
Telbivudine exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . It is phosphorylated by cellular kinases to form the active triphosphate form, which competes with the natural substrate, thymidine 5’-triphosphate . This competition leads to the termination of DNA synthesis, thereby inhibiting viral replication . Telbivudine also enhances the proliferation and secretion capabilities of T-cells and increases the levels of tumor necrosis factor-alpha and interleukin-2 in macrophages .
Vergleich Mit ähnlichen Verbindungen
Telbivudin ähnelt anderen Nukleosid-Analoga wie Lamivudin und Entecavir . Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So bleibt Telbivudin beispielsweise gegen bestimmte Lamivudin-resistente Hepatitis-B-Virusstämme aktiv, was es zu einer wertvollen Alternative bei Arzneimittelresistenz macht . Darüber hinaus hat Telbivudin im Vergleich zu Lamivudin eine längere intrazelluläre Halbwertszeit, was zu seiner verstärkten antiviralen Aktivität beitragen kann .
Ähnliche Verbindungen sind:
- Lamivudin
- Entecavir
- Adefovir
- Tenofovir
Biologische Aktivität
(1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, also known as 1R,3R-ACPD, is a compound with significant biological activity attributed to its structural features and stereochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring with two carboxylic acid groups and an amino group. Its molecular formula is with a molecular weight of 173.17 g/mol. The specific stereochemistry at the 1 and 3 positions plays a crucial role in its biological interactions.
Metabotropic Glutamate Receptor Agonism
(1R,3R)-ACPD acts primarily as an agonist at metabotropic glutamate receptors (mGluRs), particularly the L-AP4 receptors. Research indicates that it stimulates phosphoinositide hydrolysis in brain tissues, leading to various downstream effects including modulation of neurotransmitter release and neuronal excitability. In studies involving neonatal rat hippocampal slices, (1R,3R)-ACPD demonstrated significantly higher potency compared to other related compounds, activating mGluRs effectively and influencing cyclic AMP (cAMP) levels through synergistic interactions with other receptor pathways .
Biological Activities
The biological activities of (1R,3R)-ACPD span several domains:
- Neurotransmitter Modulation : It has been shown to enhance neurotransmitter release and influence synaptic plasticity through its action on mGluRs .
- Cancer Research : In oncology studies, (1R,3R)-ACPD has been combined with other agents like rimonabant to inhibit the growth of triple-negative breast cancer cells. This combination resulted in increased cell death and mitochondrial damage, indicating a potential role in cancer therapy .
- Viral Replication Inhibition : The compound has also been investigated for its antiviral properties. It was found to inhibit the replication of Porcine Epidemic Diarrhea Virus (PEDV) in vitro by affecting the viral replication stage .
Neuropharmacological Studies
In one study, (1R,3R)-ACPD was applied to retinal ON bipolar cells to assess its agonistic effects at L-AP4 receptors. The results indicated that it elicited outward currents similar to those produced by L-AP4 itself, suggesting a shared signaling pathway . This study emphasized the compound's potential in neuropharmacology and vision science.
Cancer Treatment Synergy
A notable case study involved the use of (1R,3R)-ACPD in conjunction with rimonabant against triple-negative breast cancer cells. The combination therapy led to significant mitochondrial dysfunction and increased ferroptosis—a form of regulated cell death—highlighting its potential as an adjunct treatment in cancer therapies .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-glutamic acid | Amino acid with one carboxylic group | Essential neurotransmitter; involved in metabolism |
L-aspartic acid | Amino acid with two carboxylic groups | Plays a role in neurotransmission |
2-amino-2-cyclopentanecarboxylic acid | Cyclopentane derivative with amino group | Potential for drug design |
Eigenschaften
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
Record name | NSC27386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.